Vorasidenib
概要
説明
Vorasidenib is an experimental anti-cancer medication primarily used for the treatment of low-grade gliomas. It is a small molecule inhibitor that targets isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . This compound is notable for its ability to cross the blood-brain barrier, making it particularly effective in treating brain tumors .
科学的研究の応用
Vorasidenib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of isocitrate dehydrogenase enzymes.
Biology: Investigated for its role in cellular metabolism and the production of oncometabolites.
Industry: Potential applications in the development of targeted cancer therapies and diagnostic tools.
作用機序
ボラシデニブは、イソクエン酸脱水素酵素(IDH1およびIDH2)の変異型を特異的に標的化して阻害することでその効果を発揮します。 これらの酵素は細胞代謝に関与しており、その変異は、2-ヒドロキシグルタル酸(2-HG)と呼ばれる腫瘍代謝物の生成につながります。 これらの酵素を阻害することにより、ボラシデニブは2-HGのレベルを低下させ、腫瘍の増殖と進行を阻害します .
類似の化合物:
イボシデニブ: 変異型IDH1の別の阻害剤であり、急性骨髄性白血病の治療に使用されます。
エナシデニブ: 変異型IDH2を標的とし、急性骨髄性白血病の治療にも使用されます。
AG-120およびAG-221: それぞれ変異型IDH1およびIDH2の初期段階の阻害剤です。
ボラシデニブの独自性: ボラシデニブは、IDH1とIDH2の両方を二重に阻害する能力と、血液脳関門を通過する能力を持つため、ユニークです。 これは、脳腫瘍の治療に特に効果的であり、他の多くのIDH阻害剤には見られない特徴です .
Safety and Hazards
Adverse events of grade 3 or higher occurred in 22.8% of the patients who received Vorasidenib and in 13.5% of those who received placebo . An increased alanine aminotransferase level of grade 3 or higher occurred in 9.6% of the patients who received this compound and in no patients who received placebo .
生化学分析
Biochemical Properties
Vorasidenib interacts with the enzymes IDH1 and IDH2, which are key regulators in cellular metabolism . These enzymes are mutated in several forms of cancer, and this compound acts as a small molecule inhibitor of these mutated enzymes . The nature of these interactions involves the blocking of the activity of the abnormal IDH1 and IDH2 proteins in cancer cells .
Cellular Effects
This compound has shown to slow the growth of tumors in some people with brain cancers called low-grade gliomas that had mutations in the IDH1 or IDH2 genes . It influences cell function by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the activity of abnormal IDH1 and IDH2 proteins in cancer cells . This includes binding interactions with these biomolecules, inhibition of these enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In a large clinical trial, treatment with this compound slowed the growth of tumors in some people with low-grade gliomas that had mutations in the IDH1 or IDH2 genes . The median time until the disease worsened or death from any cause was estimated to be 27.7 months for people in the this compound group .
Dosage Effects in Animal Models
It has been observed to slow tumor growth and delay the need for additional therapies .
Metabolic Pathways
This compound is involved in the metabolic pathways of the IDH1 and IDH2 enzymes . These enzymes are key regulators in cellular metabolism, and this compound acts as an inhibitor of these enzymes when they are mutated .
Transport and Distribution
This compound, designed to be highly blood-brain barrier penetrant, has demonstrated clinically meaningful efficacy in patients with IDH1/2 mutant gliomas . This suggests that it is effectively transported and distributed within cells and tissues.
準備方法
合成経路および反応条件: ボラシデニブの合成には、コアのトリアジン構造の調製から始まる複数のステップが含まれます。 主要なステップは次のとおりです。
トリアジンコアの形成: トリアジンコアは、一連の求核置換反応によって合成されます。
クロロピリジニル基の導入: クロロピリジニル基は、カップリング反応によって導入されます。
トリフルオロプロピル基の付加: トリフルオロプロピル基は、一連のアルキル化反応によって付加されます。
工業的製造方法: ボラシデニブの工業的製造には、上記で述べた合成経路のスケールアップが含まれます。 このプロセスは、高い収率と純度のために最適化されており、反応条件を厳密に制御して、一貫性と品質を確保しています。
反応の種類:
酸化: ボラシデニブは、特にピリジニルおよびトリアジン部分で酸化反応を起こす可能性があります。
還元: 還元反応はトリアジンコアで起こり、さまざまな還元誘導体の形成につながります。
置換: 求核置換反応は一般的であり、特にクロロピリジニル基で起こります。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンおよびチオールなどの求核剤が塩基性条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、ボラシデニブのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的特性と潜在的な生物学的活性を持ちます。
4. 科学研究への応用
ボラシデニブは、次のものを含む、幅広い科学研究の応用を持っています。
化学: イソクエン酸脱水素酵素の阻害を研究するためのモデル化合物として使用されます。
生物学: 細胞代謝および腫瘍代謝物の生成における役割について調査されています。
医学: 主に、低悪性度神経膠腫やIDH1またはIDH2変異を伴うその他の癌の治療における治療の可能性について研究されています.
産業: 標的がん治療薬および診断ツールの開発における潜在的な応用。
類似化合物との比較
Ivosidenib: Another inhibitor of mutant IDH1, used in the treatment of acute myeloid leukemia.
Enasidenib: Targets mutant IDH2 and is also used in the treatment of acute myeloid leukemia.
AG-120 and AG-221: Early-stage inhibitors of mutant IDH1 and IDH2, respectively.
Uniqueness of Vorasidenib: this compound is unique due to its dual inhibition of both IDH1 and IDH2, as well as its ability to cross the blood-brain barrier. This makes it particularly effective in treating brain tumors, a feature not shared by many other IDH inhibitors .
特性
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAWDGAVJMPTA-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644545-52-7 | |
Record name | Vorasidenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。